molecular formula C12H16INO B12594600 {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 636572-05-9

{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol

Cat. No.: B12594600
CAS No.: 636572-05-9
M. Wt: 317.17 g/mol
InChI Key: PSZNWCLXDWBOIA-LBPRGKRZSA-N
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Description

{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a 4-iodophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the 4-Iodophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a suitable iodinated benzyl halide reacts with the pyrrolidine ring.

    Addition of the Hydroxymethyl Group: This can be done through a reduction reaction, where a carbonyl precursor is reduced to the corresponding alcohol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The iodophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: PCC, DCM (Dichloromethane) as solvent.

    Reduction: Sodium borohydride, methanol as solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and functionalization.

Biology

This compound may be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators, due to its structural features that can interact with biological targets.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its pharmacological properties.

Industry

In material science, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-1-[(4-Bromophenyl)methyl]pyrrolidin-2-yl}methanol
  • **(2S)-1-[(4-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol
  • **(2S)-1-[(4-Fluorophenyl)methyl]pyrrolidin-2-yl}methanol

Uniqueness

The presence of the iodine atom in {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to different biological activities and chemical behaviors.

Properties

CAS No.

636572-05-9

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

[(2S)-1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H16INO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1

InChI Key

PSZNWCLXDWBOIA-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CO

Canonical SMILES

C1CC(N(C1)CC2=CC=C(C=C2)I)CO

Origin of Product

United States

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